

analytical techniques for the characterization of 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-methyl-3-nitropyridine

Cat. No.: B139313

[Get Quote](#)

An authoritative guide for the analytical characterization of **2-Amino-4-methyl-3-nitropyridine**, detailing spectroscopic, chromatographic, and thermal analysis techniques. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and detailed experimental protocols to ensure structural confirmation, purity assessment, and quality control.

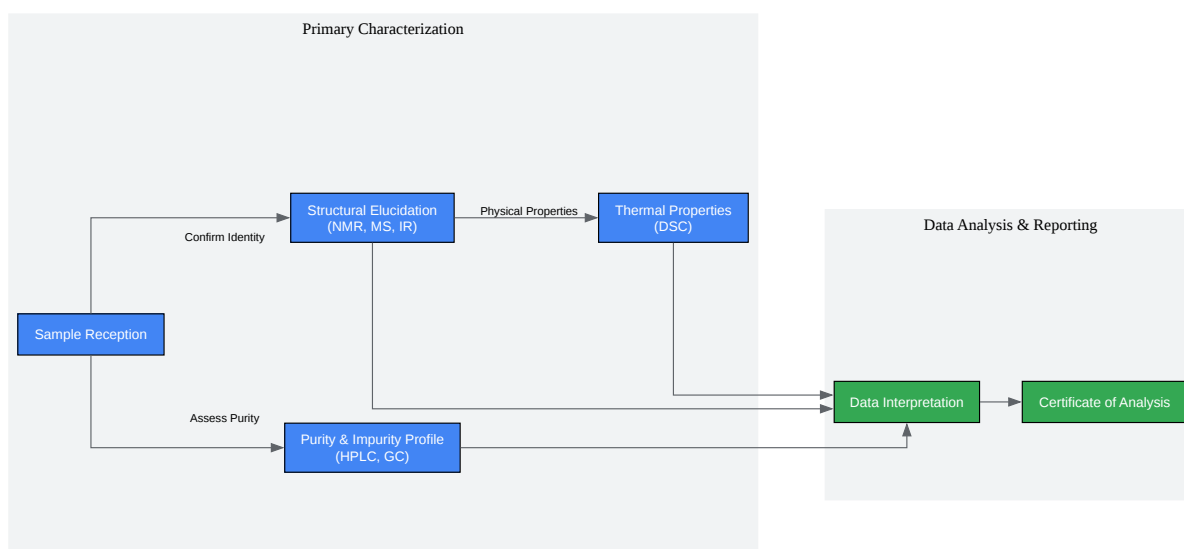
Physicochemical Properties

2-Amino-4-methyl-3-nitropyridine is a substituted pyridine derivative. Accurate determination of its fundamental physicochemical properties is the first step in its characterization.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[1][2]
Molecular Weight	153.14 g/mol	[3]
CAS Number	6635-86-5	[1][2][3]
Appearance	Light yellow to yellow powder/crystal	[4]
Melting Point	136-140 °C	[3]
Assay (Purity)	≥98% (GC)	[4]

General Analytical Workflow

A comprehensive characterization of **2-Amino-4-methyl-3-nitropyridine** requires a multi-technique approach to confirm its identity, purity, and stability. The following workflow provides a logical sequence for a thorough analysis.



[Click to download full resolution via product page](#)

Caption: A general workflow for the analytical characterization of **2-Amino-4-methyl-3-nitropyridine**.

Spectroscopic Techniques

Spectroscopic methods are essential for the unambiguous structural elucidation and confirmation of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for determining the precise molecular structure of **2-Amino-4-methyl-3-nitropyridine**. ^1H NMR provides information on the number and environment of protons, while ^{13}C NMR identifies the carbon framework.

Experimental Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a 5 mm NMR tube.[\[5\]](#)
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[5\]](#)
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. The spectral width should typically cover 0-12 ppm.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio.[\[5\]](#)
- **Data Processing:** Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction.

Predicted NMR Data: Note: The following data is predicted based on analogues and standard chemical shift values, as comprehensive experimental data is not widely published.[\[5\]](#)

^1H NMR (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Assignment
Pyridine Ring	~8.1-8.3	d	H-6
Pyridine Ring	~6.8-7.0	d	H-5
Amino Group	~6.5-7.0	br s	NH_2
Methyl Group	~2.4-2.6	s	CH_3

¹³ C NMR (Predicted)	Chemical Shift (δ, ppm)	Assignment
Pyridine Ring	~158-160	C-2 (C-NH ₂)
Pyridine Ring	~150-152	C-4 (C-CH ₃)
Pyridine Ring	~148-150	C-6
Pyridine Ring	~130-132	C-3 (C-NO ₂)
Pyridine Ring	~115-117	C-5
Methyl Group	~18-20	CH ₃

Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amino (N-H), nitro (N-O), and aromatic (C-H, C=C) groups, by detecting their vibrational frequencies.

Experimental Protocol:

- **Sample Preparation:** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer.[\[5\]](#)
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Characteristic IR Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	N-H stretching (amino group)
3100-3000	Medium	Aromatic C-H stretching
1640-1600	Strong	N-H bending (scissoring)
1580-1500	Strong	Asymmetric NO ₂ stretching
1480-1400	Medium-Strong	Aromatic C=C and C=N stretching
1350-1300	Strong	Symmetric NO ₂ stretching

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. Analysis of the fragmentation pattern can further corroborate the proposed structure.

Experimental Protocol:

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 µg/mL).
- Instrumentation: Employ a mass spectrometer coupled with a chromatographic inlet (LC-MS) or a direct infusion pump.^[6]
- Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.
- Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 Da).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if MS/MS data is acquired.

Expected Mass Spectrometry Data:

Parameter	Value
Molecular Formula	C ₆ H ₇ N ₃ O ₂
Exact Mass	153.0538
Expected Ion (ESI+)	[M+H] ⁺
Expected m/z	154.0611

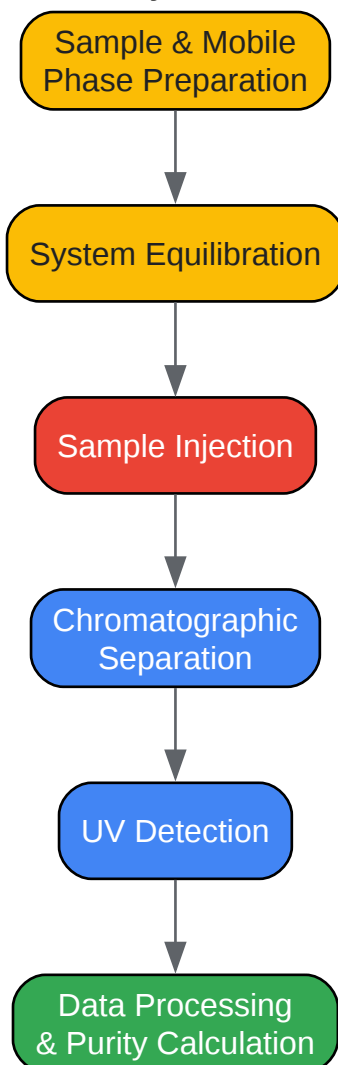
Chromatographic Techniques

Chromatographic methods are the gold standard for assessing the purity of a compound and quantifying any related impurities.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC with UV detection is a robust and versatile method for determining the purity of **2-Amino-4-methyl-3-nitropyridine** and separating it from starting materials, by-products, or degradation products.

HPLC Analysis Workflow



[Click to download full resolution via product page](#)

Caption: A typical workflow for purity analysis by HPLC.

Experimental Protocol:

- Instrumentation: Standard HPLC system equipped with a UV-Vis detector.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5-1.0 mg/mL.

- **Method Parameters:** The following conditions can serve as a starting point for method development.

Parameter	Recommended Condition
Column	C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	Start at 10-20% B, ramp to 90% B over 15 min, hold, and re-equilibrate
Flow Rate	1.0 mL/min
Column Temperature	25-30 °C
Detection	UV at 254 nm
Injection Volume	5-10 µL

Gas Chromatography (GC)

Application Note: GC is a suitable technique for assay determination, particularly if impurities are volatile and the main compound is thermally stable without decomposition.[\[4\]](#)

Experimental Protocol:

- **Instrumentation:** Gas chromatograph with a Flame Ionization Detector (FID).
- **Sample Preparation:** Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
- **Method Parameters:**

Parameter	Recommended Condition
Column	Medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature	250 °C
Detector Temperature	280 °C
Oven Program	Start at 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min
Carrier Gas	Helium or Hydrogen
Injection Mode	Split (e.g., 50:1)

Thermal Analysis

Differential Scanning Calorimetry (DSC)

Application Note: DSC is used to measure the melting point and enthalpy of fusion of **2-Amino-4-methyl-3-nitropyridine**. It can also be used to detect polymorphism or thermal degradation events.

Experimental Protocol:

- Instrumentation: A calibrated Differential Scanning Calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
- Method Parameters:
 - Temperature Program: Heat from ambient temperature (e.g., 30 °C) to above the melting point (e.g., 180 °C) at a constant rate (e.g., 10 °C/min).
 - Atmosphere: Purge with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min).
- Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm.

Expected Thermal Data:

Parameter	Value	Source(s)
Melting Point (Onset)	~136-140 °C	[3]
Thermal Event	Sharp endotherm corresponding to melting	-

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]
- 2. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]
- 3. 2-氨基-4-甲基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-4-methyl-3-nitropyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [analytical techniques for the characterization of 2-Amino-4-methyl-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139313#analytical-techniques-for-the-characterization-of-2-amino-4-methyl-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com